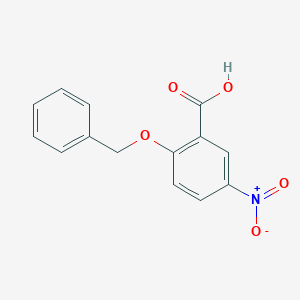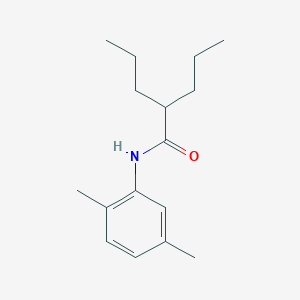
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, also known as N-phenyl-2-propylpentanamide, is a chemical compound that belongs to the family of amides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use as a therapeutic agent for anxiety and depression. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and anxiety.
Wirkmechanismus
The exact mechanism of action of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, is not fully understood. However, it is believed to modulate the activity of GABA receptors by binding to the benzodiazepine site on the receptor. This results in an increase in the activity of the receptor, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and anxiety. Additionally, it has been shown to have antinociceptive effects, suggesting its potential use as a therapeutic agent for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, in lab experiments is its high potency and selectivity for the benzodiazepine site on GABA receptors. This allows for precise modulation of the receptor activity without affecting other neurotransmitter systems. However, one limitation is the lack of human clinical trials, which limits the translation of preclinical findings to clinical applications.
Zukünftige Richtungen
There are several future directions for the study of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-. One direction is the investigation of its potential therapeutic applications in the treatment of anxiety, depression, and pain management. Another direction is the development of more potent and selective analogs of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, for improved therapeutic efficacy. Additionally, the study of the structure-activity relationship of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, can provide insights into the molecular basis of its activity and inform the design of new compounds with improved properties.
Conclusion:
In conclusion, pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, has the potential to provide insights into the molecular basis of anxiety, depression, and pain management and inform the development of new therapeutic agents.
Synthesemethoden
The synthesis of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, involves the reaction of 2,5-dimethylphenylacetic acid with propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product as a white crystalline solid with a melting point of 77-78°C.
Eigenschaften
CAS-Nummer |
4344-67-6 |
|---|---|
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-5-7-14(8-6-2)16(18)17-15-11-12(3)9-10-13(15)4/h9-11,14H,5-8H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
NZJOPKCWWACEGM-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C)C |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C)C |
Andere CAS-Nummern |
4344-67-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




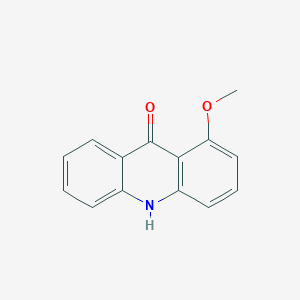
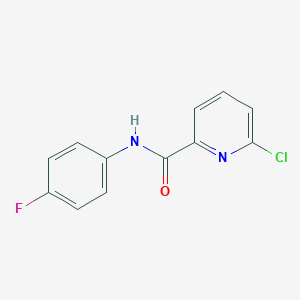
![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
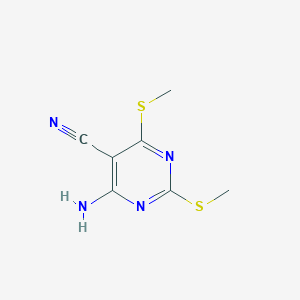

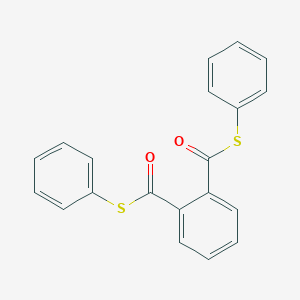
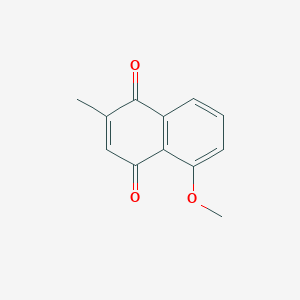

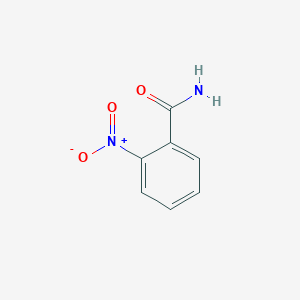


![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)
